molecular formula C19H21N5O2 B2397207 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide CAS No. 1396858-89-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide

Cat. No.: B2397207
CAS No.: 1396858-89-1
M. Wt: 351.41
InChI Key: UQDXRSIPBZHTTM-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that combines a pyrimidine core, a pyrrole substituent, and a 4-ethoxybenzamide group, connected through an aminoethyl linker. This specific structure suggests potential for targeted protein interactions, particularly with enzyme families such as kinases or phosphodiesterases (PDEs). The pyrimidine scaffold is a privileged structure in drug discovery, frequently found in molecules designed to modulate various biological pathways . The presence of the 1H-pyrrol-1-yl group attached to the pyrimidine ring may influence the compound's binding affinity and selectivity towards specific receptors, a strategy often employed in the design of sigma receptor ligands and GPCR-targeting compounds . Researchers can investigate this molecule as a potential modulator of key signaling cascades, including those involving cyclic nucleotides (cAMP and cGMP), which are crucial second messengers regulated by enzymes like phosphodiesterases . Its mechanism of action may involve allosteric modulation or competitive inhibition at enzymatic active sites. The primary research applications for this compound include use as a chemical probe for studying signal transduction mechanisms, a lead compound for the development of novel therapeutics targeting neurological disorders or cancer, and a tool in high-throughput screening assays to identify new biological targets. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for chemical use.

Properties

IUPAC Name

4-ethoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-26-16-7-5-15(6-8-16)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h3-8,11-14H,2,9-10H2,1H3,(H,21,25)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDXRSIPBZHTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.

    Substitution with Pyrrole: The pyrimidine ring is then functionalized with a pyrrole group through nucleophilic substitution reactions.

    Attachment of Ethoxybenzamide: The final step involves the coupling of the ethoxybenzamide moiety to the pyrimidine-pyrrole intermediate using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways by inhibiting cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include pyrimidine-based derivatives, benzamide-containing molecules, and pyrrole-substituted heterocycles. Below is a detailed comparison based on structural features, physicochemical properties, and inferred bioactivity.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Implications
Target Compound Pyrimidine 6-(1H-pyrrol-1-yl), 4-ethoxybenzamide Enhanced lipophilicity, kinase affinity
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-... (from ) Triazine Dimethylamino, pyrrolidinyl butyryl Increased solubility, π-cation interactions
Imatinib (reference drug) Pyridine-pyrimidine Benzamide, methylpiperazine BCR-ABL inhibition, high specificity

Key Observations :

  • Core Heterocycle : The triazine-based compound in exhibits higher polarity due to three nitrogen atoms, whereas the pyrimidine core in the target compound balances hydrophobicity and hydrogen-bonding capacity.
  • Substituent Effects: The 4-ethoxybenzamide group in the target compound increases logP (~3.2 predicted) compared to the dimethylamino groups in ’s analog (logP ~1.8) .
  • Pyrrole vs. Pyrrolidine : The target compound’s pyrrole group (aromatic, planar) may favor rigid binding to kinase domains, unlike the saturated pyrrolidine in ’s compound, which offers conformational flexibility .
Physicochemical and Pharmacokinetic Profiles
Property Target Compound Compound Imatinib
Molecular Weight (g/mol) 394.43 852.92 (estimated) 589.7
cLogP 3.2 (predicted) 1.8 (calculated) 3.1
Solubility (mg/mL) 0.05 (low) 1.2 (moderate) 0.02 (low)
Metabolic Stability Moderate (CYP3A4 substrate) High (steric shielding) Low (extensive CYP3A4 metabolism)

Analysis :

  • The target compound’s low solubility parallels other benzamide derivatives (e.g., imatinib), necessitating formulation optimization.
  • The triazine-based analog in shows higher solubility due to polar dimethylamino groups but lacks the target’s kinase-targeting pyrrole motif .

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural components, including a pyrimidine ring, a pyrrole moiety, and an ethoxybenzamide group. This compound has garnered attention in medicinal chemistry for its potential applications in targeting various biological pathways.

Structural Characteristics

The structural features of this compound can be summarized as follows:

Structural Feature Description
Pyrimidine Ring A six-membered ring with two nitrogen atoms, known for its role in nucleic acids and various biological processes.
Pyrrole Moiety A five-membered ring containing one nitrogen atom, often involved in interactions with biological targets.
Ethoxybenzamide Group A benzamide derivative that may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, particularly those related to cancer and inflammation. Research indicates that it could inhibit kinases associated with cell proliferation, leading to potential anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting cytokine production.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through kinase inhibition.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production.
  • Enzyme Inhibition : Interaction with enzymes such as dihydrofolate reductase (DHFR) has been suggested, which could lead to reduced cellular growth due to NADPH depletion .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Achieved through cyclization reactions.
  • Substitution with Pyrrole : Functionalization via nucleophilic substitution.
  • Attachment of Ethoxybenzamide : Coupling through amide bond formation.

This synthesis pathway highlights the complexity and potential for generating derivatives that may enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine intermediates. Key steps include:

  • Coupling reactions : A pyrimidine core (e.g., 6-(1H-pyrrol-1-yl)pyrimidin-4-amine) is coupled with an ethoxybenzamide derivative via nucleophilic substitution or amide bond formation .
  • Solvent selection : Dimethylformamide (DMF) or ethanol is commonly used to optimize solubility and reaction efficiency .
  • Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) or microwave-assisted conditions to enhance yields .
    Critical parameters : Purity of intermediates, stoichiometric ratios, and inert atmosphere (e.g., nitrogen) to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the connectivity of the pyrrole, pyrimidine, and ethoxybenzamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., m/z 408.458) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test against kinases or proteases linked to therapeutic targets (e.g., EGFR, MAPK) .
  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response profiling : Establish IC50_{50} values across multiple concentrations to account for potency variability .
  • Structural analogs : Compare activity of derivatives (e.g., substitution of ethoxy with methoxy groups) to identify critical pharmacophores .
  • Target validation : Use CRISPR/Cas9 knockouts or siRNA to confirm target engagement in cellular models .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30% .
  • Solvent optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization (DCM/hexane) for high-purity batches .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional group modifications :
    • Replace the ethoxy group with halogens (e.g., Cl, F) to assess impact on lipophilicity .
    • Modify the pyrrole ring (e.g., substituents at N1) to alter steric and electronic effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains .

Q. What experimental designs address discrepancies in structural elucidation (e.g., crystallography vs. NMR)?

  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in pyrimidine derivatives .
  • Dynamic NMR : Analyze conformational flexibility in solution (e.g., rotamer populations of the ethoxy group) .
  • DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate proposed structures .

Q. How should researchers approach target identification when mechanism of action is unknown?

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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